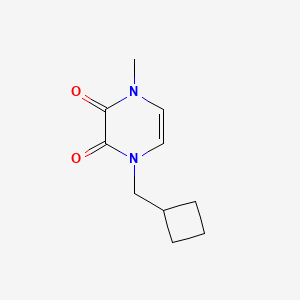

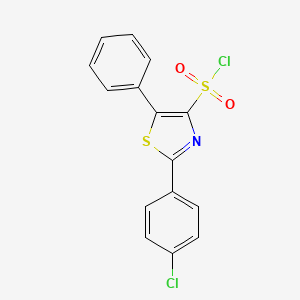

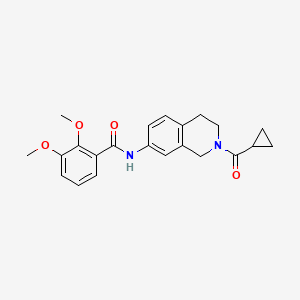

methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, is a derivative of the 1,4-benzothiazine class, which is known for its diverse biological activities. The 1,4-benzothiazine scaffold is a common feature in compounds with potential analgesic, anti-inflammatory, antioxidant, and antimicrobial properties . The specific substitution pattern on the benzothiazine ring can significantly influence the compound's physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of related 1,4-benzothiazine derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt is achieved in five steps, highlighting the complexity and the potential for generating diverse derivatives . Similarly, the synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its polymorphic forms involves alkylation reactions and crystallization techniques to obtain different polymorphs with distinct biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is crucial in determining their biological activity. X-ray diffraction analysis has been used to confirm the molecular and crystal structures of various polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate . The conformation of the molecule in the crystal lattice can correlate with the potency of its analgesic effect, as seen in the study of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides .

Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological properties. For example, the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylate with ethyl iodide results in a mixture of C- and O-alkylated products, demonstrating the nucleophilic sites within the molecule . The reactivity of these compounds can be influenced by the reaction conditions and the choice of base used in the alkylation process.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the derivatographic study of the thermal stability of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid monohydrate provides insights into the optimal conditions for obtaining its anhydrous form without decomposition . The presence of substituents like the cyclopropyl and difluoro groups in the compound of interest would likely affect its physical properties and reactivity in a unique manner.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of 4H-1,4-benzothiazine derivatives, including those similar to methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, involves processes that yield compounds with potential antibacterial activity and the inhibition of DNA gyrase. These synthetic routes offer insights into creating new molecules with enhanced properties (Culbertson, 1991).

- Research into the reactivity and formation of cyclohepta[b][1,4]benzothiazines has contributed to understanding the synthesis and transformations of benzothiazine-based compounds, which can be applied to developing new chemical entities with desirable biological activities (Shindo, Ishikawa, & Nozoe, 1985).

Pharmacological Applications

- A study on mono-, di-, and trialkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides has shown these compounds as positive allosteric modulators of AMPA receptors, suggesting their potential in treating neurological disorders such as Alzheimer's disease (Larsen et al., 2016).

- The synthesis of novel biologically active compounds based on the benzothiazine structure, including those with antimicrobial and antioxidant properties, highlights the versatility of this scaffold in medicinal chemistry and its potential for developing new therapeutic agents (Zia-ur-Rehman et al., 2009).

Structural and Mechanistic Studies

- Structural studies of benzothiazine derivatives have provided insights into their chemical behavior and interaction with biological targets, aiding in the design of compounds with specific pharmacological activities. The detailed analysis of crystal structures and molecular interactions helps in understanding the structure-activity relationships that guide the development of more effective and selective drugs (Ukrainets et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to exhibit diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, can influence the activity of the compound .

Biochemical Pathways

Compounds with similar structures have been found to modulate various biochemical pathways, depending on their functional groups .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCRKARPIKBPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)